molecular formula C11H14O5S B13883582 Methyl 2-(4-(2-hydroxyethylsulfonyl)phenyl)acetate

Methyl 2-(4-(2-hydroxyethylsulfonyl)phenyl)acetate

Cat. No.: B13883582
M. Wt: 258.29 g/mol
InChI Key: BYWYSQBLXGDAIO-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2-hydroxyethylsulfonyl)phenyl)acetate is an organic compound with the molecular formula C11H14O5S It is a derivative of phenylacetic acid and contains a sulfonyl group attached to a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(2-hydroxyethylsulfonyl)phenyl)acetate can be achieved through several methods. One common approach involves the reaction of 4-(2-hydroxyethylsulfonyl)benzaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2-hydroxyethylsulfonyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a sulfone derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Methyl 2-(4-(2-hydroxyethylsulfonyl)phenyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-hydroxyethylsulfonyl)phenyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the hydroxyethyl side chain can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(methylsulfonyl)phenyl)acetate
  • 2-(4-(methylsulfonyl)phenyl)indole derivatives
  • Phenoxy acetamide derivatives

Uniqueness

Methyl 2-(4-(2-hydroxyethylsulfonyl)phenyl)acetate is unique due to the presence of the hydroxyethyl side chain, which can enhance its solubility and reactivity compared to similar compounds

Properties

Molecular Formula

C11H14O5S

Molecular Weight

258.29 g/mol

IUPAC Name

methyl 2-[4-(2-hydroxyethylsulfonyl)phenyl]acetate

InChI

InChI=1S/C11H14O5S/c1-16-11(13)8-9-2-4-10(5-3-9)17(14,15)7-6-12/h2-5,12H,6-8H2,1H3

InChI Key

BYWYSQBLXGDAIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)S(=O)(=O)CCO

Origin of Product

United States

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